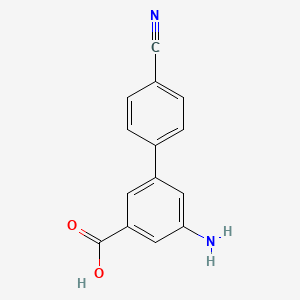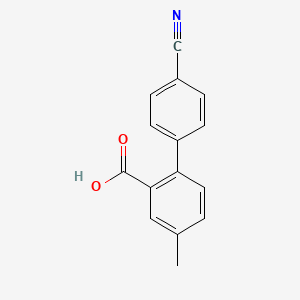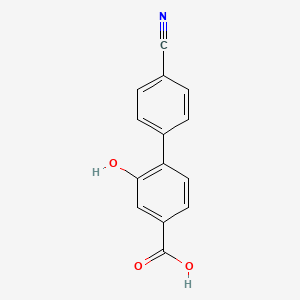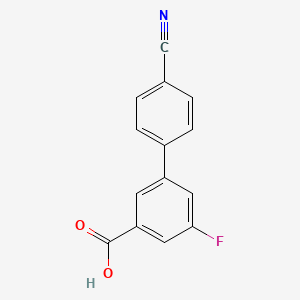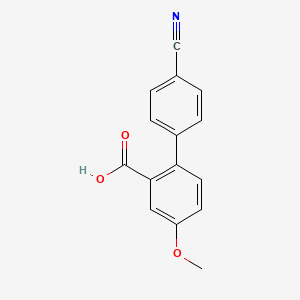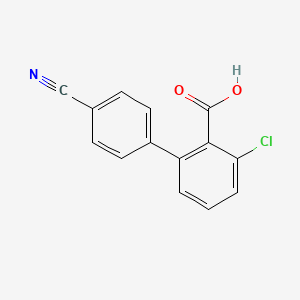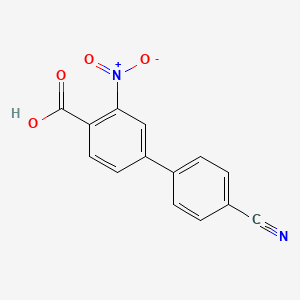
4-Chloro-3-(4-cyanophenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-(4-cyanophenyl)benzoic acid, or 4-CPA, is a chemical compound that has a wide range of applications in the scientific research field. It is a white crystalline solid with a melting point of about 128°C and a molecular weight of 250.6 g/mol. 4-CPA is a derivative of benzoic acid and is also known as 4-chloro-3-(4-cyano-phenyl)-benzoic acid. It is commonly used in laboratory experiments as a reagent or as an intermediate in the synthesis of other compounds.
科学的研究の応用
4-CPA has a wide range of scientific research applications. It is used in the synthesis of pharmaceuticals, such as anticonvulsants and anti-inflammatory drugs. It is also used as a reagent in organic synthesis reactions, such as the synthesis of various dyes, pigments, and other compounds. Additionally, it is used in the synthesis of various polymers, such as polyvinyl chloride, polyurethane, and polystyrene.
作用機序
4-CPA acts as an inhibitor of cyclooxygenase (COX) enzymes. These enzymes are responsible for the production of prostaglandins, which are hormones that regulate a variety of physiological processes. 4-CPA inhibits the activity of COX enzymes by blocking the active site of the enzyme, thus preventing the formation of prostaglandins.
Biochemical and Physiological Effects
The inhibition of COX enzymes by 4-CPA has a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to reduce the risk of heart disease and stroke. Additionally, it has been shown to reduce the risk of certain types of cancer, such as colorectal cancer.
実験室実験の利点と制限
4-CPA has several advantages for laboratory experiments. It is relatively easy to synthesize, and is relatively inexpensive compared to other compounds. Additionally, it is stable and has a high melting point, which makes it well-suited for use in high-temperature reactions. However, 4-CPA has some limitations for laboratory experiments. It is toxic and must be handled with care. Additionally, it is not soluble in water, which limits its usefulness in certain types of reactions.
将来の方向性
There are several potential future directions for the use of 4-CPA in scientific research. It could be used in the development of new drugs for the treatment of various diseases, such as cancer and inflammatory diseases. Additionally, it could be used in the synthesis of new polymers for use in various applications. It could also be used as a reagent in organic synthesis reactions to produce various compounds. Finally, it could be used in the development of new COX inhibitors for the treatment of various diseases.
合成法
4-CPA is synthesized through a Friedel-Crafts acylation reaction. This reaction involves the addition of a Lewis acid catalyst to an aromatic compound, such as 4-chlorobenzoyl chloride, and an aromatic amine, such as 4-cyanophenylhydrazine. The reaction produces 4-CPA and hydrochloric acid as byproducts. The reaction is typically carried out in a solvent such as dichloromethane or toluene at a temperature of around 80°C.
特性
IUPAC Name |
4-chloro-3-(4-cyanophenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-13-6-5-11(14(17)18)7-12(13)10-3-1-9(8-16)2-4-10/h1-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLXCIJSQKDNEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=C(C=CC(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688828 |
Source


|
| Record name | 6-Chloro-4'-cyano[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261892-61-8 |
Source


|
| Record name | 6-Chloro-4'-cyano[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


